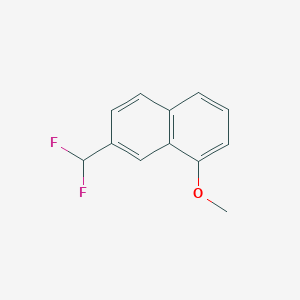

2-(Difluoromethyl)-8-methoxynaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O |

|---|---|

Molecular Weight |

208.20 g/mol |

IUPAC Name |

7-(difluoromethyl)-1-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7,12H,1H3 |

InChI Key |

LXNDMSCPRNRXOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)C(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Difluoromethyl 8 Methoxynaphthalene

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF2H) group is a unique functional moiety that can act as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine groups. nih.govh1.co Its reactivity is characterized by transformations involving both the carbon-fluorine and the carbon-hydrogen bonds.

Transformations Involving the Carbon-Fluorine Bonds

Reactions that involve the cleavage of the strong carbon-fluorine (C-F) bonds in the difluoromethyl group are generally challenging and require harsh conditions or specific reagents. One of the primary ways this group is formed is through processes that generate difluorocarbene (:CF2), a highly reactive intermediate. nih.govcas.cn The reaction of phenols with difluorocarbene precursors is a common method for synthesizing aryl difluoromethyl ethers. nih.gov While this speaks to the synthesis of related structures, transformations of the C-F bonds in a pre-existing aryl-CF2H group are less common. One potential transformation, though synthetically demanding, could be further fluorination to a trifluoromethyl group, although this typically involves specialized reagents and conditions not commonly applied to complex aromatic systems.

Reactions at the Carbon-Hydrogen Bond of the Difluoromethyl Moiety

The hydrogen atom of the difluoromethyl group is acidic due to the electron-withdrawing nature of the two fluorine atoms. nih.gov This acidity allows for deprotonation by a strong base to form a difluoromethyl anion. This anion can then participate in various nucleophilic reactions. For instance, in the Julia-Kocienski olefination, a related difluoromethyl sulfone is deprotonated and reacts with aldehydes or ketones to form gem-difluoroalkenes. cas.cn

Another significant reaction pathway involves radical abstraction of the hydrogen atom to generate a difluoromethyl radical (•CF2H). This radical species can then engage in various C-C bond-forming reactions. nih.gov The generation of such radicals is often achieved using radical initiators.

Table 1: Representative Reactions at the C-H Bond of a Difluoromethyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH3) at the 8-position is an electron-donating group that significantly influences the reactivity of the naphthalene (B1677914) ring and can itself undergo specific transformations.

Cleavage and Derivatization of the Methoxy Ether Linkage

The ether linkage of the methoxy group can be cleaved to yield the corresponding naphthol (2-(difluoromethyl)-8-naphthol). This reaction is typically achieved under strong acidic conditions, often with reagents like hydrogen bromide (HBr) or boron tribromide (BBr3). The resulting naphthol is a versatile intermediate that can be used for further derivatization, such as conversion to esters or other ether derivatives.

Table 2: Conditions for Methoxy Group Cleavage

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron Tribromide (BBr3) | Inert solvent (e.g., DCM), low temperature | 2-(Difluoromethyl)-8-naphthol |

| Hydrogen Bromide (HBr) | Acetic acid, heat | 2-(Difluoromethyl)-8-naphthol |

Influence of the Methoxy Group on Aromatic Reactivity

The methoxy group is a powerful activating group for electrophilic aromatic substitution due to its ability to donate electron density to the naphthalene ring through resonance. In the case of 2-methoxynaphthalene (B124790), the methoxy group directs incoming electrophiles primarily to the 1- and 6-positions. rsc.org For 8-methoxynaphthalene, the directing influence would be towards the peri-position (position 1) and other activated positions of the ring system. This activating effect makes the naphthalene core more susceptible to reactions like nitration, halogenation, and Friedel-Crafts reactions compared to an unsubstituted naphthalene. However, the presence of the electron-withdrawing difluoromethyl group at the 2-position will modulate this reactivity, potentially deactivating the ring slightly and influencing the regioselectivity of substitution.

Reactivity of the Naphthalene Core

The naphthalene core of 2-(difluoromethyl)-8-methoxynaphthalene is an aromatic system that can undergo a variety of substitution reactions. The regiochemical outcome of these reactions is determined by the combined electronic effects of the existing methoxy and difluoromethyl substituents.

Electrophilic aromatic substitution is a hallmark reaction of naphthalenes. The electron-donating 8-methoxy group will strongly activate the ring towards electrophiles, while the electron-withdrawing 2-difluoromethyl group will have a deactivating effect. The directing effects of these two groups will be crucial in determining the position of substitution. The methoxy group strongly directs ortho and para, which in this system corresponds to positions 1, 7, and 5. The difluoromethyl group is a meta-director. The powerful activating and ortho, para-directing ability of the methoxy group is expected to dominate, leading to substitution primarily at the positions activated by it.

A classic example of this type of reaction is the Friedel-Crafts acetylation of 2-methoxynaphthalene, which yields a mixture of acetylated products, with the major products being 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene (B28280) depending on the reaction conditions. rsc.org By analogy, the acetylation of this compound would be expected to occur on the naphthalene ring at a position dictated by the combined directing effects of the substituents.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO3/H2SO4) | Substitution at positions activated by the methoxy group | The -OCH3 group is a strong activating and ortho, para-directing group, overriding the deactivating effect of the -CF2H group. |

| Bromination (Br2, Lewis Acid) | Substitution at positions activated by the methoxy group | Similar to nitration, the reaction is driven by the electron-donating nature of the methoxy substituent. |

| Friedel-Crafts Acylation (CH3COCl, AlCl3) | Substitution at sterically accessible positions activated by the methoxy group | The bulky nature of the acylating agent and the substituents will also influence the final product distribution. |

Electrophilic Aromatic Substitution Patterns.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of naphthalene. The regiochemical outcome is governed by the electronic effects of the existing substituents, which stabilize the intermediate carbocation (the arenium ion). In this compound, the powerful electron-donating methoxy group (-OCH3) is an activating ortho-, para-director, while the difluoromethyl group (-CF2H) is a deactivating meta-director due to its electron-withdrawing nature.

Given the strong activating effect of the methoxy group at the C8 position, electrophilic attack is expected to be directed to the ring bearing this substituent. The methoxy group will direct incoming electrophiles to the positions ortho and para to itself, which are C7 and C5, respectively. The C1 position is also activated. Conversely, the difluoromethyl group at C2 deactivates its ring and would direct incoming electrophiles to positions meta to it (C4, C5, and C7).

Considering these competing effects, the positions most activated for electrophilic attack are C1, C5, and C7. Steric hindrance from the peri-methoxy group at C8 might disfavor substitution at C7. Therefore, electrophilic substitution is most likely to occur at the C1 and C5 positions. The precise product distribution would depend on the specific electrophile and reaction conditions. For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene, the major product can vary between the 1- and 6-positions depending on the solvent, indicating the sensitivity of regioselectivity to reaction parameters. stackexchange.com

Nucleophilic Aromatic Substitution Patterns.

Nucleophilic aromatic substitution (SNAr) on naphthalene is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The difluoromethyl group, being electron-withdrawing, can facilitate such reactions. For SNAr to occur, there must also be a suitable leaving group, typically a halide, on the ring.

In the hypothetical case of a derivative of this compound bearing a leaving group, the difluoromethyl group would activate the positions ortho and para to it for nucleophilic attack. For instance, if a leaving group were present at the C1 or C3 position, nucleophilic substitution would be plausible. Research on fluoro-aromatic compounds has shown that they can undergo nucleophilic substitution with various nucleophiles. researchgate.net The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the aromatic carbon, facilitating the attack of a nucleophile.

Radical Reactions on the Naphthalene System.

The naphthalene ring can participate in radical reactions. The presence of the difluoromethyl group can influence the course of these reactions. For instance, radical fluoroalkylation reactions are a common method for introducing fluorinated groups into organic molecules. acs.org While this compound already possesses this group, further radical reactions could occur on the naphthalene core or involve the C-H bonds of the methoxy group.

Studies on the hydroxyl radical-initiated reactions of naphthalene and its alkylated derivatives have shown that the reaction proceeds via the formation of OH-naphthalene adducts, leading to ring-cleavage products. nih.gov In the case of this compound, the initial radical attack would likely be directed to the more electron-rich ring activated by the methoxy group. The presence of the difluoromethyl group could potentially influence the stability and subsequent reaction pathways of the resulting radical intermediates.

Cycloaddition and Pericyclic Reactions.

Naphthalene can undergo cycloaddition reactions, although this often requires overcoming the energy barrier of disrupting the aromatic system. Dearomative cycloaddition reactions are a powerful tool for creating three-dimensional structures from flat aromatic compounds. nih.gov Visible-light-mediated [4+2] cycloadditions of naphthalenes have been developed, indicating that photochemical methods can be employed to overcome the inherent stability of the aromatic system. nih.gov

In the context of this compound, the electronic bias introduced by the substituents would likely influence the regioselectivity of any cycloaddition. The electron-rich nature of the ring bearing the methoxy group would make it a more favorable diene component in a Diels-Alder type reaction. For instance, a sequential C-H aroylation and formal [4+2] cycloaddition of 2-methoxynaphthalene derivatives with aroylfluorides and styrenes has been reported. acs.org This suggests that the substituted ring of this compound could potentially participate in similar transformations.

Furthermore, naphthalenes can be involved in [2+2+2] cycloadditions with alkynes, catalyzed by transition metals, to form more complex polycyclic aromatic systems. acs.org The substitution pattern on the naphthalene would be expected to influence the efficiency and regiochemistry of such reactions.

Table 2: Summary of Predicted Reactivity for this compound

| Reaction Type | Key Influencing Factors | Predicted Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution | Strong activating 8-OCH3 group | Substitution primarily at C1 and C5 |

| Nucleophilic Aromatic Substitution | Electron-withdrawing 2-CF2H group | Plausible if a good leaving group is present ortho or para to the CF2H group |

| Radical Reactions | Electron-rich ring activated by 8-OCH3 | Radical attack favored on the methoxy-substituted ring |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Naphthalenes

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and probing the electronic environment of fluorine atoms. For 2-(Difluoromethyl)-8-methoxynaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the single proton of the difluoromethyl group. The six aromatic protons on the naphthalene (B1677914) ring would appear in the typical downfield region (approximately 7.0-8.0 ppm), with their exact chemical shifts and splitting patterns dictated by their positions relative to the two substituent groups. The methoxy group protons (-OCH₃) would present as a sharp singlet, likely around 3.9-4.1 ppm. A key diagnostic signal would be the proton of the difluoromethyl group (-CHF₂). This proton is expected to appear as a triplet due to coupling with the two adjacent, magnetically equivalent fluorine atoms (²J-H,F coupling). Based on data for similar compounds, this triplet could be expected in the range of 6.5-7.5 ppm with a coupling constant of approximately 50-60 Hz. rsc.org

¹³C NMR: The carbon spectrum would reveal signals for all 12 carbon atoms in the molecule. The ten carbons of the naphthalene skeleton would resonate in the aromatic region (approx. 110-150 ppm). The methoxy carbon would appear upfield, typically around 55-60 ppm. The carbon of the difluoromethyl group is particularly noteworthy; it would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹J-C,F coupling), with an expected chemical shift in the range of 110-120 ppm.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorinated substituent. nih.gov For the -CHF₂ group, a single resonance is expected since the two fluorine atoms are chemically equivalent. This signal would be split into a doublet by the adjacent proton (²J-H,F coupling), mirroring the coupling seen in the ¹H NMR spectrum. rsc.org The chemical shift for difluoromethyl groups attached to an aromatic ring can vary, but a region of -90 to -120 ppm (relative to CFCl₃) is a reasonable estimate. rsc.orgresearchgate.net

Hypothetical NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.0 - 8.0 | Multiplets | - | Ar-H |

| ¹H | ~6.5 - 7.5 | Triplet | ²J-H,F ≈ 50-60 | -CHF₂ |

| ¹H | ~3.9 - 4.1 | Singlet | - | -OCH₃ |

| ¹³C | ~110 - 150 | Multiple Signals | - | Ar-C |

| ¹³C | ~110 - 120 | Triplet | ¹J-C,F ≈ 230-250 | -CHF₂ |

| ¹³C | ~55 - 60 | Singlet | - | -OCH₃ |

| ¹⁹F | ~ -90 to -120 | Doublet | ²J-H,F ≈ 50-60 | -CHF₂ |

Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. wikipedia.org Using a high-resolution technique like electrospray ionization (ESI) or electron ionization (EI), the exact mass of the molecular ion (M⁺) can be determined, confirming the molecular formula C₁₂H₁₀F₂O.

Under EI conditions, the molecular ion would likely undergo fragmentation. libretexts.org Aromatic systems like naphthalene are relatively stable, so a prominent molecular ion peak would be expected. libretexts.org Common fragmentation pathways would likely involve the substituents. The loss of a methyl radical (•CH₃) from the methoxy group would yield a fragment at [M-15]⁺. Loss of a formyl radical (•CHO) or the entire methoxy group (•OCH₃) could also be observed, leading to peaks at [M-29]⁺ and [M-31]⁺, respectively. Fragmentation of the difluoromethyl side chain might involve the loss of a fluorine atom or the entire •CHF₂ group.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 208.07 | [C₁₂H₁₀F₂O]⁺ | Molecular Ion (M⁺) |

| 193.05 | [M - CH₃]⁺ | Loss of a methyl radical |

| 177.05 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 157.08 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |

| 128.06 | [C₁₀H₈]⁺ | Naphthalene cation radical |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. royalsocietypublishing.org For this compound, this technique would confirm the substitution pattern on the naphthalene core and reveal the precise conformation of the substituent groups.

The analysis would likely show the naphthalene ring system to be largely planar, as is characteristic. acs.org The arrangement of molecules in the crystal lattice (crystal packing) would be of significant interest. Intermolecular forces such as π-π stacking interactions between naphthalene rings and weaker C-H···F or C-H···O hydrogen bonds could be expected to play a role in stabilizing the crystal structure. acs.org The difluoromethyl and methoxy groups would influence the packing arrangement, potentially leading to layered or herringbone motifs. tandfonline.com

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~6.0 |

| c (Å) | ~19.0 |

| β (°) | ~95 |

| Volume (ų) | ~960 |

| Z (Molecules per unit cell) | 4 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net These two methods are complementary and provide a comprehensive vibrational fingerprint of the compound.

For this compound, the IR and Raman spectra would be dominated by vibrations of the naphthalene ring and the two substituents. Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. nasa.gov

Aliphatic C-H stretching: From the methoxy and difluoromethyl groups, expected in the 2850-3000 cm⁻¹ region.

C=C stretching: Vibrations from the aromatic ring, appearing as a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net

C-O stretching: The aryl-ether linkage of the methoxy group would produce a strong band, typically around 1250 cm⁻¹.

C-F stretching: The C-F bonds of the difluoromethyl group would give rise to strong, characteristic absorptions in the 1000-1200 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations below 900 cm⁻¹ are often diagnostic of the substitution pattern on the aromatic ring.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |

|---|---|---|

| ~3050 - 3100 | Aromatic C-H stretch | Medium / Strong |

| ~2950 - 3000 | -CHF₂ C-H stretch | Medium / Medium |

| ~2850 - 2960 | -OCH₃ C-H stretch | Medium / Medium |

| ~1500 - 1620 | Aromatic C=C stretch | Strong / Strong |

| ~1250 | Aryl C-O stretch | Strong / Weak |

| ~1000 - 1200 | C-F stretch | Very Strong / Weak |

| ~750 - 850 | Aromatic C-H out-of-plane bend | Strong / Medium |

Computational and Theoretical Chemistry of 2 Difluoromethyl 8 Methoxynaphthalene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(Difluoromethyl)-8-methoxynaphthalene. By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ssrn.com For naphthalene (B1677914) and its derivatives, DFT calculations have been used to determine these frontier molecular orbital energies. ssrn.com While specific calculations for this compound are not publicly available, data from analogous compounds suggest the likely distribution of these orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties of Naphthalene (as a reference) (Note: This data is for the parent naphthalene molecule and serves to illustrate the types of parameters obtained from DFT calculations. Values for this compound would be different due to substituent effects.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.1 eV |

| LUMO Energy | -1.4 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.1 eV |

This table is interactive. You can sort and filter the data.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. morressier.com For this compound, these calculations would likely indicate that the electron-rich naphthalene ring is susceptible to electrophilic attack, with the precise locations influenced by the directing effects of the methoxy (B1213986) and difluoromethyl groups.

Mechanistic Studies of Synthetic Pathways and Reaction Intermediates

Theoretical chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. A common method for introducing a difluoromethyl group onto an aromatic ring involves the reaction with a difluorocarbene (:CF2) source. cas.cnnih.gov

The synthesis of aryl difluoromethyl ethers often proceeds through the reaction of a phenol (B47542) with a difluorocarbene precursor. nih.gov In the case of this compound, a plausible synthetic route would involve the difluoromethylation of 8-methoxy-2-naphthol. Mechanistic studies, supported by computational modeling, have shown that such reactions typically involve the in situ generation of difluorocarbene. nih.gov

The proposed mechanism would likely involve the following steps:

Deprotonation of 8-methoxy-2-naphthol to form the corresponding phenoxide.

Generation of difluorocarbene from a suitable precursor (e.g., from trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or other sources).

Nucleophilic attack of the phenoxide on the electrophilic difluorocarbene to form an intermediate.

Subsequent protonation or other reaction steps to yield the final this compound product.

Computational studies can be used to model the energy profile of this reaction pathway, identifying transition states and reaction intermediates. researchgate.net This allows for a detailed understanding of the reaction kinetics and thermodynamics, helping to optimize reaction conditions. The stability of key intermediates, such as the difluorocarbene and the resulting zwitterionic species, can be assessed through these calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies. scispace.comcwu.edu This is particularly important for understanding the spatial relationship between the difluoromethyl and methoxy groups and the naphthalene core.

Computational methods like molecular mechanics and DFT can be used to perform a systematic search of the conformational space. scispace.com For this compound, the key degrees of freedom would be the rotation around the C-O bond of the methoxy group and the C-C bond connecting the difluoromethyl group to the naphthalene ring. The results of a conformational analysis would provide the geometries of the low-energy conformers and the energy barriers for interconversion between them.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their characterization. DFT calculations can provide accurate predictions of various spectroscopic parameters, including NMR chemical shifts and IR vibrational frequencies. nih.govresearchgate.netresearchgate.netrsc.orgnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. nih.govmdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy, especially when appropriate computational methods and basis sets are used. mdpi.com For this compound, these calculations would be essential for assigning the signals in the experimental NMR spectra and confirming the structure of the compound.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for 1-Methoxynaphthalene (B125815) (Note: This data is for a related compound and illustrates the typical accuracy of DFT-based NMR prediction.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | 155.2 | 157.6 |

| C2 | 105.9 | 105.7 |

| C3 | 120.8 | 120.7 |

| C4 | 126.3 | 126.4 |

| C4a | 127.8 | 127.5 |

| C5 | 125.9 | 125.9 |

| C6 | 124.3 | 124.1 |

| C7 | 129.8 | 129.5 |

| C8 | 122.3 | 122.1 |

| C8a | 134.7 | 134.4 |

This table is interactive. You can sort and filter the data.

Research on Derivatives and Analogues of 2 Difluoromethyl 8 Methoxynaphthalene

Synthesis and Research on Positional Isomers (e.g., 2-(Difluoromethyl)-6-methoxynaphthalene)

The synthesis and study of positional isomers are crucial for understanding structure-activity relationships. For instance, shifting the methoxy (B1213986) group from the 8-position to the 6-position, yielding 2-(difluoromethyl)-6-methoxynaphthalene (B11896632), could significantly alter the electronic properties and biological activity of the molecule.

Hypothetical Synthetic Approach for 2-(Difluoromethyl)-6-methoxynaphthalene:

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Methoxynaphthalene (B124790) | 2-Acetyl-6-methoxynaphthalene (B28280) |

| 2 | Oxidation (e.g., Haloform Reaction) | Br₂, NaOH | 2-Acetyl-6-methoxynaphthalene | 6-Methoxy-2-naphthoic acid |

| 3 | Reduction | LiAlH₄ | 6-Methoxy-2-naphthoic acid | (6-Methoxy-2-naphthalenyl)methanol |

| 4 | Oxidation | PCC or Swern oxidation | (6-Methoxy-2-naphthalenyl)methanol | 6-Methoxy-2-naphthaldehyde |

| 5 | Deoxyfluorination | DAST or Deoxo-Fluor® | 6-Methoxy-2-naphthaldehyde | 2-(Difluoromethyl)-6-methoxynaphthalene |

This table presents a hypothetical reaction scheme and has not been experimentally validated from existing literature for this specific compound.

Research on this positional isomer would involve its isolation, purification, and characterization using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography. Subsequent investigations would likely focus on comparing its physicochemical properties and potential biological activities with those of the 8-methoxy isomer to establish structure-property relationships.

Exploration of Homologous and Heterocyclic Analogues

The exploration of homologous and heterocyclic analogues is a common strategy in drug discovery and materials science to fine-tune the properties of a lead compound.

Homologous Analogues: Homologues of 2-(difluoromethyl)-8-methoxynaphthalene would involve the systematic variation of the length of the methoxy group (e.g., ethoxy, propoxy) or the introduction of other alkyl substituents on the naphthalene (B1677914) ring. The synthesis of such homologues would typically start from the corresponding substituted naphthol or naphthalene precursors, followed by the introduction of the difluoromethyl group.

Heterocyclic Analogues: Replacing the naphthalene core with a heterocyclic system, such as a quinoline (B57606), isoquinoline, or benzofuran, while retaining the difluoromethyl and methoxy substituents, could lead to novel compounds with distinct biological profiles. For example, aza-analogs (quinolines and isoquinolines) could exhibit different binding affinities to biological targets due to the presence of the nitrogen atom, which can act as a hydrogen bond acceptor.

The synthesis of these heterocyclic analogues would require specific strategies tailored to the target ring system. For instance, the construction of a difluoromethylated quinoline might involve a Skraup or Doebner-von Miller reaction with a difluoromethylated aniline (B41778) derivative.

Development of Multifunctional Naphthalene Derivatives

The development of multifunctional naphthalene derivatives based on the this compound scaffold involves the incorporation of additional functional groups to impart specific properties, such as fluorescence, metal-chelating ability, or the capacity for further chemical modification.

Potential Multifunctional Derivatives and Their Applications:

| Functional Group Introduced | Potential Application | Rationale |

| Amino (-NH₂) or Carboxyl (-COOH) | Bioconjugation, Drug Delivery | Provides a reactive handle for linking to biomolecules or polymers. |

| Bromo (-Br) or Iodo (-I) | Cross-coupling Reactions | Enables the synthesis of more complex derivatives via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. |

| Boronic acid (-B(OH)₂) or ester | Fluorescent Sensors | Can act as a recognition site for saccharides or other analytes. |

| Azido (-N₃) or Alkynyl (-C≡CH) | Click Chemistry | Allows for efficient and specific conjugation to other molecules. |

The synthesis of these multifunctional derivatives would involve either the functionalization of a pre-formed this compound core or the use of appropriately functionalized starting materials in the synthetic sequence. The research would then focus on evaluating the new properties endowed by the additional functional groups and exploring their potential applications in areas like chemical biology, materials science, or as intermediates for the synthesis of more complex molecules.

Advanced Applications in Chemical Research and Design

Molecular Design Principles Based on Difluoromethyl Bioisosterism

The concept of bioisosterism, the substitution of one chemical group for another with similar properties to enhance a desired biological or physical characteristic, is a fundamental strategy in medicinal chemistry. The difluoromethyl (CHF₂) group has emerged as a valuable bioisostere for several common functional groups, a principle that underpins the molecular design of compounds like 2-(Difluoromethyl)-8-methoxynaphthalene.

The CHF₂ group is recognized as an excellent bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and sometimes methyl (-CH₃) or amine (-NH₂) groups. Its utility stems from a unique set of properties:

Lipophilic Hydrogen Bond Donor: The carbon-hydrogen bond in the CHF₂ group is polarized by the two highly electronegative fluorine atoms. This allows the hydrogen to act as a weak hydrogen bond donor, capable of forming interactions with biological targets. Unlike the hydroxyl group it often replaces, the CHF₂ group is more lipophilic, which can improve a molecule's ability to cross cell membranes.

Modulation of Physicochemical Properties: Replacing a hydroxyl or thiol group with a CHF₂ group can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for its target. The difluoromethyl group is less lipophilic than the trifluoromethyl (CF₃) group, offering a finer level of control over a molecule's properties.

In the context of this compound, the CHF₂ group at the 2-position makes the molecule a potential bioisostere for 2-hydroxymethyl-8-methoxynaphthalene or 8-methoxy-naphthalene-2-thiol. Studies on analogous difluoromethyl anisoles have quantified the hydrogen bond donating capacity, which is comparable to that of anilines and thiophenols. This allows medicinal chemists to design molecules with improved pharmacokinetic profiles while maintaining or enhancing biological activity.

Table 1: Bioisosteric Properties of the Difluoromethyl Group

| Property | Description | Implication for Molecular Design |

|---|---|---|

| Bioisosteric Replacement | Can replace -OH, -SH, -NH₂, -CH₃ groups. | Allows for modification of metabolic stability and pharmacokinetics while retaining key interactions. |

| Hydrogen Bonding | Acts as a weak C-H···X hydrogen bond donor. | Mimics the H-bond donor capability of -OH and -NH groups, crucial for target binding. |

| Lipophilicity | More lipophilic than -OH, but less than -CF₃. | Enhances membrane permeability and can improve oral bioavailability. |

| Metabolic Stability | Generally resistant to oxidative metabolism. | Blocks metabolic pathways that target hydroxyl or methyl groups, increasing the drug's half-life. |

Role as Advanced Synthetic Intermediates and Building Blocks in Organic Synthesis

While the direct use of this compound as a synthetic intermediate is not extensively documented in current literature, its structure suggests significant potential as a building block for more complex molecules. Its utility would be derived from the reactivity of both the difluoromethyl group and the methoxynaphthalene scaffold.

The naphthalene (B1677914) core is susceptible to various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The positions of these substitutions would be directed by the existing methoxy (B1213986) and difluoromethyl groups. For instance, the acylation of 2-methoxynaphthalene (B124790) often occurs at the 6-position, suggesting that new functional groups could be introduced onto the this compound ring system to build more elaborate structures. orgsyn.orgresearchgate.net

Furthermore, difluoromethylated aryl compounds can serve as precursors for other functional groups. The development of methods for chloro- and bromodifluoromethylation of naphthalene derivatives highlights the synthetic handles available for further transformation. researchgate.net These halogenated intermediates can participate in cross-coupling reactions, enabling the construction of complex carbon-carbon or carbon-heteroatom bonds. The compound could, therefore, be a valuable starting material for synthesizing novel pharmaceutical candidates or functional materials where the difluorinated naphthalene moiety is a key pharmacophore or functional unit.

Exploration in Materials Science, including functional polymers and fluorescent dyes

Naphthalene derivatives are widely used in materials science due to their rigid, planar structure and unique photophysical properties, forming the basis for many functional polymers and fluorescent dyes. nih.gov Although specific research on the incorporation of this compound into such materials is limited, its structural features suggest potential applications.

Functional Polymers: Conjugated polymers containing naphthalene units in their backbone have been investigated for use in organic electronics, such as organic solar cells. researchgate.net The introduction of a difluoromethyl group could modulate the polymer's electronic properties, solubility, and stability. The electron-withdrawing nature of the CHF₂ group could lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical parameter in designing materials for electronic devices. The methoxy group, being electron-donating, provides an electronic push-pull system across the naphthalene core, which is a common design strategy for tuning the optical and electronic properties of conjugated materials.

Fluorescent Dyes: The naphthalene ring is a well-known fluorophore. The emission properties of naphthalene-based dyes are highly sensitive to the nature and position of substituents. nih.gov The combination of an electron-donating methoxy group and an electron-withdrawing difluoromethyl group on the naphthalene scaffold could lead to interesting photophysical properties, such as a large Stokes shift or sensitivity to the local environment (solvatochromism). These characteristics are highly desirable for developing advanced fluorescent probes for chemical sensing or biological imaging. nih.govnih.gov

Development of Radiopharmaceutical Precursors and Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov The difluoromethyl group is of significant interest in PET tracer development because it provides a site for ¹⁸F-labeling. nih.gov

The development of a PET probe based on this compound would involve replacing one of the stable ¹⁹F atoms in the difluoromethyl group with a radioactive ¹⁸F atom. This creates an [¹⁸F]difluoromethyl group. Recent advancements in radiochemistry have established methods for the late-stage ¹⁸F-difluoromethylation of aromatic compounds, making such probes more accessible. nih.govnih.gov

A potential [¹⁸F]-labeled version of this compound could serve as a probe for imaging biological targets where the methoxynaphthalene scaffold has known affinity. The lipophilic nature of the molecule would likely allow it to cross the blood-brain barrier, making it a candidate for developing probes for neurological targets. The metabolic stability conferred by the difluoromethyl group is also a significant advantage, as it would prevent rapid breakdown of the tracer in vivo, leading to clearer imaging signals. nih.gov While this specific molecule has not yet been reported as a clinical PET probe, its structure represents a promising scaffold for the design of new radiopharmaceuticals.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies

While 2-(difluoromethyl)-8-methoxynaphthalene is commercially available, indicating that synthetic routes exist, the future will focus on developing methodologies that are more efficient, sustainable, and scalable. Current synthetic strategies for difluoromethylated arenes often rely on processes that may have limitations in terms of atom economy, reagent toxicity, or harsh reaction conditions. rsc.orgresearchgate.net

Future research will likely prioritize the following:

Catalytic C-H Difluoromethylation: A significant goal is the direct, regioselective conversion of a C-H bond in 8-methoxynaphthalene to a C-CF2H bond. This approach is highly atom-economical. Research will focus on developing novel transition-metal catalysts (e.g., based on palladium, copper, or nickel) or photoredox catalysts that can achieve this transformation with high selectivity for the 2-position of the naphthalene (B1677914) ring. rsc.org

Use of Greener Reagents: There is a continuous effort to move away from ozone-depleting difluoromethylating agents like chlorodifluoromethane (B1668795) (Freon 22). rsc.orgnih.gov Future syntheses will increasingly employ safer, more environmentally benign difluorocarbene precursors or difluoromethyl radical sources. cas.cnnih.gov Reagents such as diethyl bromodifluoromethylphosphonate and S-(difluoromethyl)diarylsulfonium salts represent steps in this direction. rsc.orgnih.gov

Flow Chemistry and Mechanochemistry: The adoption of flow chemistry can offer better control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalability. Mechanochemical methods, which use mechanical force to drive reactions, could reduce or eliminate the need for bulk solvents, contributing to more sustainable processes. beilstein-journals.org

A comparative table of potential synthetic approaches is presented below.

| Methodology | Potential Advantages | Key Research Challenges |

| Cross-Coupling Reactions | High functional group tolerance; well-established. | Requires pre-functionalized starting materials (e.g., halo- or boronic acid-naphthalenes). |

| Direct C-H Functionalization | High atom economy; simplifies synthesis. | Achieving high regioselectivity on the naphthalene core; catalyst development. |

| Difluorocarbene Insertion | Utilizes readily available carbene precursors. | Controlling selectivity with multiple potential reaction sites; optimizing reaction conditions. cas.cn |

| Radical Difluoromethylation | Mild reaction conditions; applicable to complex molecules. | Managing radical side reactions; controlling regioselectivity. rsc.org |

Expanding the Scope of Difluoromethylation and Methoxy-Functionalization

Future research will not only refine the synthesis of this compound but also expand the synthetic toolbox to create a wider array of analogues. The ability to systematically vary the positions of both the difluoromethyl and methoxy (B1213986) groups on the naphthalene scaffold is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science.

Key areas for expansion include:

Access to Other Isomers: Developing synthetic routes that provide selective access to other isomers of difluoromethyl-methoxynaphthalene. This would allow for a comprehensive evaluation of how substituent positioning affects molecular properties.

Late-Stage Functionalization: A major trend in medicinal chemistry is the "late-stage" introduction of key functional groups into complex, biologically active molecules. rsc.org Future work will aim to develop methods that can install the difluoromethyl group onto advanced intermediates or existing methoxynaphthalene-containing drugs, allowing for rapid diversification and evaluation of new drug candidates.

Multi-functionalization: Exploring the introduction of additional functional groups onto the this compound core to further tune its electronic and steric properties. This could involve further halogenation, nitration, or coupling reactions to build more complex molecular architectures.

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms underlying difluoromethylation is essential for optimizing existing methods and designing new, more effective ones. The future of mechanistic studies in this area lies in a synergistic combination of experimental and computational techniques.

Kinetic Studies and Intermediate Trapping: Experimental approaches, including kinetic analysis and the trapping or spectroscopic detection of reactive intermediates (such as radicals, carbenes, or organometallic species), will continue to be vital for elucidating reaction pathways. beilstein-journals.orgresearchgate.net For instance, radical clock experiments can help confirm the involvement of radical intermediates in photocatalytic processes. researchgate.net

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are becoming increasingly powerful for mapping potential energy surfaces, predicting transition state geometries, and explaining observed regioselectivity. researchgate.net For this compound, computational studies could predict the most likely sites for C-H activation or radical attack on the 8-methoxynaphthalene precursor, guiding the design of more selective catalysts.

In-situ Spectroscopy: The use of in-situ spectroscopic techniques (e.g., NMR, IR) can provide real-time information on the concentration of reactants, intermediates, and products, offering a more dynamic picture of the reaction mechanism.

This integrated approach will be crucial for solving key mechanistic questions, such as the precise nature of the active catalytic species and the factors that govern regioselectivity in the functionalization of electronically distinct positions on the methoxynaphthalene ring.

Interdisciplinary Research Avenues for Novel Chemical Entities

The ultimate value of a compound like this compound lies in its potential applications, which can only be fully realized through interdisciplinary collaboration.

Medicinal Chemistry and Chemical Biology: Given that the CF2H group is a known bioisostere, a primary research avenue is the biological evaluation of this compound and its derivatives. nih.govnih.gov Collaboration with biologists and pharmacologists will be essential to screen for activity against various biological targets (e.g., enzymes, receptors) and to explore its potential as a lead compound for treating diseases. Its application in Positron Emission Tomography (PET) imaging, by synthesizing ¹⁸F-labeled versions, is another promising direction. researchgate.netnih.gov

Materials Science: The unique electronic properties conferred by the difluoromethyl and methoxy groups could make this naphthalene derivative a candidate for applications in organic electronics. Research in collaboration with materials scientists could explore its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a fluorescent probe, leveraging the inherent fluorescence of the naphthalene core. monash.edu

Agrochemicals: The search for new herbicides, fungicides, and pesticides is another area where fluorinated compounds have had a significant impact. researchgate.net Screening this compound and related structures for agrochemical activity, in partnership with agricultural scientists, represents a valuable research direction.

Sustainable Chemistry: Collaborations focused on developing biosynthetic pathways could lead to more sustainable production methods for fluorinated natural products and their analogues in the long term. rsc.org

Q & A

Q. What are the standard synthetic routes for preparing 2-(Difluoromethyl)-8-methoxynaphthalene, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound can be approached via electrophilic aromatic substitution or nucleophilic fluorination . A plausible route involves:

Methoxy introduction : Start with 8-methoxynaphthalene derivatives. For example, 2,7-dimethoxynaphthalene can be synthesized by reacting naphthol with methylating agents (e.g., dimethyl sulfate) under basic conditions (e.g., K₂CO₃/DMF) .

Difluoromethylation : Introduce the difluoromethyl group using fluorinating agents (e.g., ClCF₂H or FSO₂CF₂CO₂Et) in the presence of Lewis acids (e.g., AlCl₃) . Optimize reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Yields >70% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve steric effects of the difluoromethyl group and non-coplanar aromatic rings, as seen in analogous peri-substituted naphthalenes .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic properties and reactivity of 8-methoxynaphthalene derivatives in electrophilic substitution reactions?

Methodological Answer: The electron-withdrawing inductive effect (-I) of the difluoromethyl group reduces electron density at the naphthalene core, directing electrophiles to meta/para positions relative to the -CF₂H substituent. Key analyses include:

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify charge distribution and Fukui indices to predict reactivity .

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., nitration) between fluorinated and non-fluorinated analogs to assess electronic modulation .

- X-ray Data : Antiperiplanar orientation of -CF₂H and methoxy groups disrupts π-conjugation, altering resonance stabilization .

Q. What methodologies are recommended for assessing the toxicological profile of this compound, considering conflicting data from in vitro and in vivo studies?

Methodological Answer: Adopt a systematic review framework (adapted from ATSDR guidelines):

Literature Search : Use PubMed/TOXNET with keywords: "naphthalene derivatives", "fluorinated PAHs", "hepatic/renal toxicity", and apply inclusion criteria (e.g., species, exposure routes) .

Risk of Bias (RoB) Assessment : Evaluate study design (e.g., blinding, sample size) via tools like SYRCLE’s RoB tool for animal studies .

Data Harmonization : Resolve contradictions by stratifying results by dose (NOAEL vs. LOAEL), exposure duration, and metabolic activation (e.g., cytochrome P450 involvement) .

Confidence Rating : Assign levels (high/moderate/low) based on consistency, reproducibility, and mechanistic plausibility .

Q. What are the key considerations in designing experiments to study the metabolic pathways of fluorinated naphthalene derivatives like this compound?

Methodological Answer:

- In Vitro Models : Use hepatocyte cultures or microsomal assays (e.g., rat liver S9 fraction) to identify phase I/II metabolites. Monitor fluorinated metabolites via LC-MS/MS .

- Isotope Labeling : Synthesize ¹⁸F/¹⁴C-labeled analogs to track metabolic fate and assess bioaccumulation .

- Comparative Toxicology : Contrast metabolism with non-fluorinated analogs (e.g., 2-methyl-8-methoxynaphthalene) to isolate fluorine-specific effects .

- In Silico Prediction : Tools like ADMET Predictor™ model CYP450 interactions and potential toxicity endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.